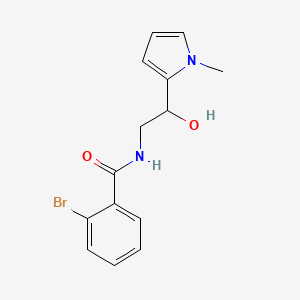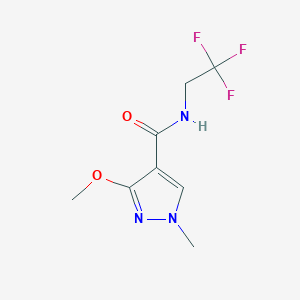
3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide" is a derivative of pyrazole carboxamide, which is a significant class of compounds with potential applications in agrochemicals, particularly as fungicides and nematocides. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The specific compound is further modified with a methoxy group, a methyl group, and a trifluoroethyl group, which may influence its biological activity and physical properties.
Synthesis Analysis
The synthesis of related pyrazole carboxamide derivatives typically involves starting materials such as ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate. The synthesis process is followed by characterization using techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) including 1H, 13C, and 19F NMR, and mass spectrography . These methods confirm the structure and purity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of pyrazole carboxamide derivatives can be confirmed through various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, a related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was characterized by NMR, mass spectra, FT-IR, UV-Visible, and X-ray diffraction studies . The molecular geometry and electronic structure can be optimized and calculated using ab initio methods, which also help in identifying electrophilic and nucleophilic regions on the molecular surface .
Chemical Reactions Analysis
The chemical reactivity of pyrazole carboxamide derivatives can be explored through various reactions. For example, the desmethylation of a related compound was achieved using TMSCl/NaI to yield a precursor for radiolabeling . The ability to modify the pyrazole carboxamide core structure allows for the synthesis of a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxamide derivatives, such as thermal stability, can be studied using techniques like thermogravimetric analysis (TG-DTG). For example, a related compound was found to be thermally stable up to 190°C . The solvent effects on structural parameters and non-linear optical properties can also be investigated to understand the behavior of these compounds in different environments .
Scientific Research Applications
Synthesis and Characterization
Research on pyrazole derivatives, including compounds structurally related to 3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide, focuses on their synthesis and characterization. For instance, studies have explored the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, revealing insights into their structural properties through spectral data like IR, MS, 1H-NMR, and 13C-NMR analyses (Hassan, Hafez, & Osman, 2014). Another study detailed the synthesis of novel pyrazole derivatives, emphasizing their structural confirmation via single crystal X-ray diffraction studies (Kumara et al., 2018).
Cytotoxic Activity
Pyrazole derivatives have been screened for their cytotoxic activity against various cancer cells. Research demonstrated the in vitro cytotoxic potential of certain newly synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Another study explored the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against four human cancer cell lines, highlighting the importance of structural modifications in enhancing cytotoxic efficacy (Hassan, Hafez, Osman, & Ali, 2015).
Herbicidal Activity
The herbicidal potential of pyrazole-4-carboxamide derivatives has been investigated, with studies focusing on the impact of substituents on their activity against various weeds. Notably, N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide showed promising herbicidal activity, suggesting the utility of these compounds in agricultural applications (Ohno et al., 2004).
Antifungal Activity
The antifungal properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were evaluated, with some compounds displaying moderate to excellent activities against several phytopathogenic fungi. This highlights the potential of pyrazole carboxamide derivatives in addressing fungal infections in agriculture (Du et al., 2015).
Nematocidal Evaluation
Investigations into the nematocidal activity of pyrazole carboxamide derivatives have demonstrated that certain fluorine-containing compounds exhibit significant efficacy against Meloidogyne incognita, underscoring their potential in managing nematode infestations (Zhao et al., 2017).
properties
IUPAC Name |
3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-14-3-5(7(13-14)16-2)6(15)12-4-8(9,10)11/h3H,4H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKXDQJDVZVUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)

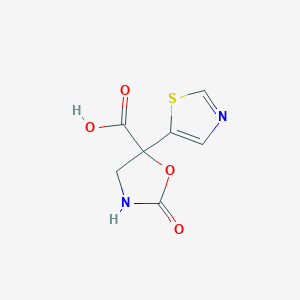
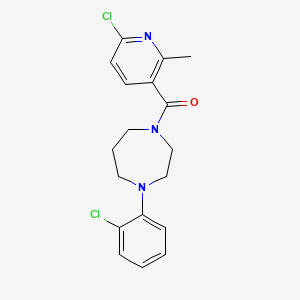
![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)
![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)
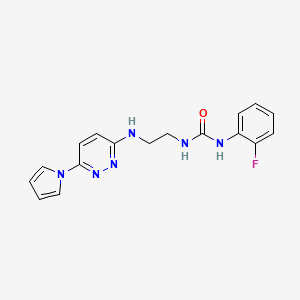
![2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline](/img/structure/B3013137.png)
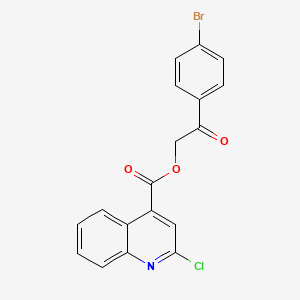
![(3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013140.png)
